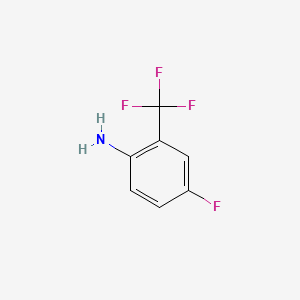

4-Fluoro-2-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10325. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCQLCWUUBSUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022029 | |

| Record name | alpha,alpha,alpha-4-Tetrafluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-39-5 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha,4-Tetrafluoro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 393-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-4-Tetrafluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,4-tetrafluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T8A7TV37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Fluoro-2-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both fluoro and trifluoromethyl substituents on the aniline core, make it a valuable synthon for introducing fluorine into target molecules. This document will delve into its fundamental properties, synthesis, applications, and the critical safety protocols required for its handling, providing a comprehensive resource for professionals in the field.

Core Compound Identification and Properties

This compound is an aromatic amine distinguished by a fluorine atom at the para-position and a trifluoromethyl group at the ortho-position relative to the amino group. This substitution pattern significantly influences the compound's reactivity and physicochemical properties.

Chemical Identity:

-

Chemical Name: this compound

-

Synonyms: 2-Amino-5-fluorobenzotrifluoride, α,α,α,4-Tetrafluoro-o-toluidine[1][2]

Physicochemical Data:

| Property | Value | Source |

| Appearance | Clear light yellow to pale brown liquid | [3] |

| Boiling Point | 70-72 °C at 17.5 mmHg | [1] |

| Density | 1.38 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.464 | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. A common and illustrative synthetic pathway is the reduction of a corresponding nitro compound.

Workflow for a Common Synthetic Route:

Caption: A representative synthetic workflow for this compound.

Detailed Protocol: Reduction of 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

This protocol outlines a standard laboratory procedure for the reduction of the nitro precursor to the target aniline. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile and high yield, while metal/acid combinations like tin(II) chloride in hydrochloric acid provide a robust alternative.

Step-by-Step Methodology:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet (e.g., Nitrogen or Argon).

-

Reagent Addition: The starting material, 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene, is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Introduction: A catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%) is carefully added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude aniline can be purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the re-oxidation of the newly formed aniline.

-

Catalyst Choice: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups, offering excellent chemoselectivity and activity.

-

Solvent Selection: Ethanol and ethyl acetate are chosen for their ability to dissolve the starting material and for their compatibility with the hydrogenation conditions.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a sought-after building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The fluorine and trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Logical Flow of Application:

Caption: Key reaction pathways involving this compound.

Example Application: Synthesis of a Kinase Inhibitor Precursor

In the development of targeted cancer therapies, many small molecule kinase inhibitors incorporate fluorinated aniline moieties. The synthesis of a precursor for such an inhibitor might involve an amide coupling reaction between this compound and a carboxylic acid-containing heterocyclic core. This reaction is typically mediated by a coupling agent such as EDC/HOBt or HATU.

Safety, Handling, and Quality Control

Authoritative Safety Information:

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[4]

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[3][4]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Self-Validating Quality Control Protocol:

To ensure the identity and purity of this compound, a multi-pronged analytical approach is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence and integration of the aromatic protons and the amine protons.

-

¹⁹F NMR is crucial for confirming the presence of the two distinct fluorine environments (the aryl fluoride and the CF₃ group).

-

¹³C NMR will show the correct number of carbon signals corresponding to the structure.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to confirm its molecular weight via the mass-to-charge ratio of the molecular ion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the N-H stretches of the primary amine, the C-F stretches, and the aromatic C-H and C=C bonds.

By correlating the data from these orthogonal analytical techniques, a high degree of confidence in the quality of the material can be achieved.

References

Sources

physical properties of 4-Fluoro-2-(trifluoromethyl)aniline

An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)aniline

This guide provides a comprehensive technical overview of this compound, a critical building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the compound's properties, handling, and synthetic utility. The structure herein is designed to logically present the core scientific information necessary for its effective and safe application in a laboratory setting.

This compound (CAS No. 393-39-5) is a substituted aniline derivative that has garnered significant interest in the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique combination of three key functional groups on a benzene scaffold: an amine (-NH₂), a fluorine (-F) atom, and a trifluoromethyl (-CF₃) group.

The incorporation of fluorine and trifluoromethyl moieties into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] The trifluoromethyl group, in particular, is a powerful electron-withdrawing group and a bioisostere for other functionalities, which can drastically alter a molecule's pharmacokinetic and pharmacodynamic profile.[3] The aniline core provides a versatile reactive handle for a wide array of chemical transformations. Understanding the interplay of these groups is paramount to leveraging this compound's full synthetic potential.

Molecular Identity and Physicochemical Characteristics

The precise arrangement of substituents on the aromatic ring dictates the compound's reactivity and physical nature. The ortho-trifluoromethyl group exerts a strong steric and electronic influence on the adjacent amine functionality, while the para-fluorine atom contributes to the overall electronic properties of the ring.

Caption: Molecular structure of this compound.

Core Identifiers and Properties

A summary of the key physical and chemical properties is presented below for rapid reference. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 393-39-5 | [4][5] |

| Molecular Formula | C₇H₅F₄N | [4][5] |

| Molecular Weight | 179.11 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][] |

| Boiling Point | 70-72 °C @ 17.5 mmHg | [4][] |

| Density | 1.38 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.464 | [4] |

| Flash Point | 72 °C (161.6 °F) - Closed Cup | [4] |

| Vapor Pressure | 1.2 ± 0.3 mmHg at 25°C | [1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. | [1] |

| Storage Temperature | 2-8°C | [1][4] |

Predictive Spectroscopic Profile

While specific experimental spectra are best run on a per-sample basis, an experienced scientist can predict the key features based on the compound's structure. This predictive analysis is crucial for confirming product identity and assessing purity.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and a broader signal for the amine protons.

-

Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the -NH₂ group will likely appear as a doublet of doublets, coupled to the adjacent aromatic proton and the para-fluorine atom. The other two aromatic protons will also show complex multiplets.

-

Amine Protons (δ 3.5-4.5 ppm): The two -NH₂ protons typically appear as a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

¹³C NMR Spectroscopy

The carbon NMR will be characterized by C-F coupling.

-

Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected. The carbon attached to the trifluoromethyl group (C2) and the carbon attached to the fluorine (C4) will appear as quartets and doublets, respectively, due to coupling with the fluorine atoms. The other aromatic carbons will also show smaller C-F couplings.

-

Trifluoromethyl Carbon (δ ~124 ppm): The -CF₃ carbon will appear as a prominent quartet due to strong one-bond coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy

Fluorine NMR is a powerful tool for characterizing fluorinated compounds.

-

Two signals are expected: one for the aromatic fluorine and one for the trifluoromethyl group. The aromatic fluorine will likely appear as a multiplet due to coupling with nearby aromatic protons. The -CF₃ group will appear as a singlet, as there are no adjacent fluorine or hydrogen atoms to couple with.

Synthetic Utility and Reactivity

This compound is primarily used as a versatile intermediate.[1] Its reactivity is dominated by the nucleophilic character of the amine group and the potential for nucleophilic aromatic substitution (SNAr) of the ring-bound fluorine atom, although the latter typically requires activating conditions.

The compound serves as a key precursor in the synthesis of complex heterocyclic structures, which form the core of many therapeutic agents.[7] For example, it has been utilized in the preparation of biologically active molecules such as (4-phenylcoumarin)acetanilide derivatives, which have been investigated as potential acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors.

Caption: A generalized workflow for the reaction of this compound.

Safety, Handling, and Storage Protocol

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that requires strict handling protocols to ensure researcher safety and experimental integrity.[8]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in dermal contact, or if inhaled (Acute Tox. 4).[4][8]

-

Irritation: Causes serious eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit. 2).[4][8]

-

Organ Toxicity: May cause respiratory irritation (STOT SE 3).[4][8]

-

Flammability: It is a combustible liquid.[8]

Safe Handling Workflow

The following workflow must be implemented when handling this compound. The causality behind these steps is to create multiple layers of protection, minimizing all potential routes of exposure.

Caption: Mandatory safe handling workflow for this compound.

Exemplary Experimental Protocol: NMR Sample Preparation

This protocol describes a self-validating system for preparing an NMR sample, ensuring high-quality, reproducible data. The rationale for each step is provided to demonstrate expert methodology.

-

Solvent Selection:

-

Action: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic molecules.

-

Rationale: The solvent must fully dissolve the analyte without reacting with it. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

-

Sample Weighing:

-

Action: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Rationale: Using the minimum amount of material necessary for a good signal-to-noise ratio is good practice. An accurate weight is crucial if quantitative NMR (qNMR) is intended.

-

-

Dissolution and Transfer:

-

Action: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl to dissolve. Transfer the solution to a clean NMR tube using a Pasteur pipette plugged with a small amount of glass wool.

-

Rationale: Filtering the sample through glass wool removes any particulate matter or dust, which can severely degrade spectral resolution (peak shimming).

-

-

Capping and Labeling:

-

Action: Securely cap the NMR tube and label it clearly with the compound identifier and solvent.

-

Rationale: Proper capping prevents solvent evaporation, which would change the sample concentration. Clear labeling is essential for sample tracking and data integrity.

-

Conclusion

This compound is a high-value chemical intermediate whose physical and chemical properties are dictated by the strategic placement of its fluoro-substituents and its reactive amine handle. Its utility in the synthesis of complex, biologically active molecules is well-documented. A thorough understanding of its properties, predicted spectral characteristics, and stringent safety protocols, as outlined in this guide, is essential for its successful and safe application in research and development.

References

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2,6-dichloro-4-(trifluoromethyl) aniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)aniline

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated compounds indispensable tools for the modern researcher.[1][2][3] Among these, this compound stands out as a critical building block. Its dual-fluorinated nature, featuring both an aromatic fluorine and a robust trifluoromethyl group, offers a unique combination of reactivity and stability.

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its utility, from its fundamental properties and synthesis to its application in cutting-edge research, ensuring a holistic understanding of this versatile chemical intermediate.

Part 1: Core Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental properties. These data points are critical for reaction planning, analytical method development, and safety assessments.

Identification and Registration

Proper identification is paramount for regulatory compliance and accurate sourcing.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-5-fluorobenzotrifluoride; α,α,α,4-Tetrafluoro-o-toluidine | [4][5][6] |

| CAS Number | 393-39-5 | [4][5][6][7] |

| EC Number | 206-886-7 | [4][5] |

| MDL Number | MFCD00007831 | [4][5][6] |

| PubChem CID | 67853 | [4] |

Physicochemical Data

The molecular weight and physical characteristics of this compound dictate its behavior in both reaction and purification processes.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₄N | [4][7] |

| Molecular Weight | 179.12 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Density | 1.38 g/mL at 25 °C | |

| Boiling Point | 70-72 °C at 17.5 mmHg | |

| Refractive Index | n20/D 1.464 | |

| Flash Point | 72 °C (161.6 °F) - closed cup |

Part 2: Synthesis and Characterization

Rationale for Synthesis

This compound is not a naturally occurring compound and is produced exclusively through synthetic chemistry.[7] Its synthesis is driven by its utility as a key intermediate in the production of high-value downstream products, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][7] The goal of an industrial-scale synthesis is to achieve high purity and yield under controlled conditions to prevent oxidation or decomposition.[7]

A common conceptual pathway involves the modification of a pre-existing substituted benzene ring. For instance, a plausible route could involve the catalytic amination of a di-halogenated benzotrifluoride precursor or the transformation of a related benzoic acid derivative, a strategy seen in the synthesis of similar anilines.[8][9]

Caption: Role of this compound in a drug discovery pipeline.

Example Experimental Protocol: Amide Coupling

The formation of an amide bond is a fundamental reaction in pharmaceutical synthesis. The following is a representative, step-by-step protocol for coupling this compound with a generic carboxylic acid.

Objective: To synthesize an N-[4-fluoro-2-(trifluoromethyl)phenyl]amide derivative.

Materials:

-

This compound

-

Carboxylic acid of interest (e.g., benzoic acid)

-

Coupling agent (e.g., HATU or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous sodium sulfate

Methodology:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This step is critical as it activates the carboxylic acid to facilitate nucleophilic attack.

-

Nucleophilic Addition: Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise to the activated mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted starting materials, the coupling agent byproducts, and residual base.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product via flash column chromatography to obtain the final, pure amide. The choice of solvent system for chromatography will depend on the polarity of the product.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous chemical and must be handled accordingly. [10]

GHS Hazard Classification

| Hazard Class | Code(s) | Description | Source |

| Acute Toxicity | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [10] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [10] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. [10][11]* Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [10][12][13] * Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. [10][12]Wear a lab coat or impervious clothing.

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a respirator with an appropriate filter (e.g., type ABEK). * Hygiene: Wash hands and any exposed skin thoroughly after handling. [10]Do not eat, drink, or smoke in the work area. [10][13]

-

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [11][12]The recommended storage temperature is between 2°C and 8°C to ensure long-term stability. [6][7]Keep away from heat, sparks, and open flames. [10][11][12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]Do not allow the product to enter drains. [11]

References

-

This compound (99%). Amerigo Scientific. [Link]

-

A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. Gujarat Fluorochemicals Limited. [Link]

- Synthetic method of 2, 3, 4-trifluoroaniline.

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964. PubChem. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. 4-フルオロ-2-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. 2-Fluoro-4-(trifluoromethyl)aniline CAS#: 69409-98-9 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. gfl.co.in [gfl.co.in]

- 13. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of 4-Fluoro-2-(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Fluoro-2-(trifluoromethyl)aniline is a key building block in the synthesis of pharmaceuticals and agrochemicals, where its unique electronic and structural properties are highly valued. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this guide empowers researchers by providing detailed, field-proven methodologies for the precise determination of its solubility. We will delve into the theoretical underpinnings of solubility, explore predictive models, and present step-by-step experimental protocols.

Introduction: The Significance of this compound

This compound, with the CAS number 393-39-5, is an aromatic amine featuring both a fluorine atom and a trifluoromethyl group on the benzene ring.[1][2] This substitution pattern imparts significant and desirable properties, including enhanced metabolic stability and increased lipophilicity, which are crucial in the design of bioactive molecules.[2] Its utility as a synthetic intermediate necessitates a clear understanding of its behavior in various solvent systems to ensure efficient and scalable chemical processes.[2]

This guide will address the critical need for reliable solubility data by not only summarizing the available qualitative information but also by providing robust, self-validating experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₄N | [1][2] |

| Molecular Weight | 179.12 g/mol | [2] |

| Appearance | Light brown liquid | [1] |

| Boiling Point | 70-72 °C @ 17.5 mmHg | [1] |

| Density | 1.380 g/cm³ | [1] |

| Flash Point | 72 °C (161.6 °F) | [1] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] The dissolution process can be understood through its thermodynamics, involving the enthalpy and entropy of solution.[4][5][6]

Solvent Polarity and Intermolecular Forces

Organic solvents can be broadly categorized based on their polarity into polar protic, polar aprotic, and nonpolar solvents.[7][8]

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7][8]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents have significant dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.[7][8]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces.[7]

Given the structure of this compound, which has a polar amino group capable of hydrogen bonding and a large, nonpolar trifluoromethylated and fluorinated aromatic ring, its solubility is expected to be significant in a range of polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is likely to be lower.

Hansen Solubility Parameters (HSP) for Predictive Insights

Qualitative Solubility of this compound

While quantitative data is scarce, general observations indicate that this compound is soluble in many common organic solvents. The following table provides a qualitative summary based on typical behavior of similar aromatic amines.

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols (Methanol, Ethanol) | Soluble | The amino group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Ketones (Acetone) | Soluble | The polar carbonyl group can interact with the polar amine. |

| Esters (Ethyl Acetate) | Soluble | Similar polarity and potential for dipole-dipole interactions. |

| Chlorinated Solvents (Dichloromethane) | Soluble | Good general solvent for many organic compounds. |

| Aromatic Hydrocarbons (Toluene) | Moderately Soluble | The aromatic ring of the solute can interact with the aromatic solvent. |

| Ethers (Diethyl Ether) | Moderately Soluble | The ether can act as a hydrogen bond acceptor for the amine. |

| Amides (DMF) | Soluble | The highly polar nature of DMF makes it a good solvent for polar compounds. |

| Sulfoxides (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances. |

| Aliphatic Hydrocarbons (Hexane) | Sparingly Soluble | The significant difference in polarity limits solubility. |

| Water | Sparingly Soluble | The large hydrophobic aromatic ring limits solubility despite the presence of the polar amino group. |

Experimental Determination of Solubility: A Step-by-Step Guide

To address the lack of quantitative data, this section provides a detailed and robust protocol for determining the solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2][11][12][13]

The Shake-Flask Method: Achieving Equilibrium

The shake-flask method is the gold standard for determining thermodynamic solubility.[2][13] It involves agitating an excess of the solute in the solvent for a sufficient time to reach equilibrium.

Caption: Workflow for the experimental determination of solubility.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and sensitive method for quantifying the concentration of the dissolved solute.[14][15]

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., acetonitrile and water)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample and measure the peak area. Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.

Quantification by UV-Vis Spectroscopy

For a more rapid, though potentially less selective, determination, UV-Vis spectroscopy can be employed.[1][16][17][18]

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan across a range of UV wavelengths to identify the λmax.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Dilute a known volume of the filtered saturated solution to bring its absorbance within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted sample at λmax and use the calibration curve to determine its concentration.

-

Solubility Calculation: Calculate the solubility by accounting for the dilution factor.

Safety, Handling, and Disposal

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20][21][22]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[19][21]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[19][20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers to confidently and accurately determine its solubility in a wide range of organic solvents. By empowering scientists with these methodologies, we facilitate more efficient process development, from synthesis and purification to formulation, ultimately accelerating research and development in the pharmaceutical and agrochemical industries.

References

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

- Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-(Trifluoromethyl)aniline hydrochloride.

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Capot Chemical Co., Ltd. (2013, September 6). MSDS of this compound.

- Fisher Scientific. (2024, March 25). SAFETY DATA SHEET: 4-Chloro-2-(trifluoromethyl)aniline.

-

OSTI.GOV. (1978, August 1). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement of Hansen solubility parameters for organophilic fluoromica and evaluation of potential solvents for exfoliation. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

-

OUCI. (2021, May). Solubility determination, Hansen solubility parameter, molecular simulation and thermodynamic properties of 2-anilino-6-(dibutylamino)-3-methylfluoran in four binary solvent mixtures from 283.15 K to 323.15 K. Retrieved from [Link]

-

FAU CRIS. (2019). A Bayesian Approach to Predict Solubility Parameters. Retrieved from [Link]

-

PMC. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of Hansen solubility parameters on exfoliation of organophilic fluoromica. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

OUCI. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Retrieved from [Link]

-

YouTube. (2021, August 29). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. Retrieved from [Link]

- CBSE Academic. (2025-26). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26)

-

ResearchGate. (n.d.). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Retrieved from [Link]

-

Bohrium. (2021, February 28). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures: Abstract, Citation (BibTeX) & Reference. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 16. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. capotchem.cn [capotchem.cn]

- 22. fishersci.com [fishersci.com]

A Comprehensive Safety and Handling Guide for 4-Fluoro-2-(trifluoromethyl)aniline

Introduction: 4-Fluoro-2-(trifluoromethyl)aniline (CAS No: 393-39-5) is a fluorinated aniline derivative that serves as a critical intermediate in the synthesis of high-value chemical entities.[1] Its unique structure, featuring both fluoro and trifluoromethyl substituents, imparts desirable properties such as metabolic stability, making it a valuable building block in the development of pharmaceuticals and advanced agrochemicals.[1][2] However, the same chemical properties that make it useful also necessitate a thorough understanding of its hazard profile. This guide provides an in-depth analysis of the safety, handling, and emergency protocols for this compound, designed for researchers, chemists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The protocols herein are designed as self-validating systems, grounded in the hierarchy of controls to ensure maximum safety.

Section 1: Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[3] The primary routes of exposure are inhalation, skin contact, and ingestion, each posing significant health risks. Its classification as an aniline derivative suggests potential systemic toxicity, while the presence of fluorine atoms can lead to the formation of hazardous decomposition products like hydrogen fluoride in a fire.[4][5]

A systematic approach to risk mitigation is paramount. The "Hierarchy of Controls" is the established framework for managing exposure. This model prioritizes controls from most to least effective, providing a self-validating system for laboratory safety. Engineering controls and administrative policies should be the primary means of protection, with Personal Protective Equipment (PPE) serving as the final barrier.

Caption: A logical workflow for responding to chemical emergencies.

Protocol 4.1: Accidental Release Measures

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (fume hood).

-

Ignition Sources: Remove all sources of ignition. [3]4. Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder. [6]Do not use combustible materials like sawdust.

-

Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. [7]6. Decontamination: Clean the spill area thoroughly with soap and water.

-

Environmental: Prevent the spill from entering drains or waterways. [3][8]

Protocol 4.2: Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [3][5][9]2. Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [3][9]3. Hazards: Be aware that containers may explode when heated and that combustion can produce highly toxic fumes of NOx and HF. [4][5][6]

Protocol 4.3: First Aid Measures

Immediate action is required following any exposure.

-

Inhalation: Move the victim to fresh air immediately. [3]If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [3][10]2. Skin Contact: Immediately remove all contaminated clothing. [10]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [3][4]If skin irritation persists, seek medical attention. [3]3. Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [3][4]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [4]If the victim is conscious, rinse their mouth with water and have them drink plenty of water. [3][4]Call a poison control center or physician immediately. [3]

Section 5: Toxicological Profile

The toxicity of this compound is consistent with other halogenated aromatic amines. It is classified as harmful by all major routes of exposure.

-

Acute Effects: Exposure can cause irritation to the skin, eyes, and respiratory tract. [3][10]Ingestion or significant skin absorption may lead to symptoms similar to those of aniline poisoning, such as cyanosis (a bluish discoloration of the skin), headache, and nausea. [5]* Target Organs: The primary target organs are the respiratory system, skin, and eyes. [11]* Chronic Effects: While specific carcinogenicity data for this compound is limited, it should be treated with caution due to its structural similarity to other aromatic amines, some of which are known or suspected carcinogens. [1]Prolonged exposure could potentially affect the liver and central nervous system. [1]

Section 6: Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle, essential for environmental protection and regulatory compliance.

-

Classification: This material and its container must be disposed of as hazardous waste.

-

Procedure: Disposal must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [8]3. Prohibition: Do not dispose of the material by pouring it down the drain or into the environment. [6][8]Contamination of waterways should be strictly avoided.

-

Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [3][8]

References

-

Title: MSDS of this compound Source: Capot Chemical Co., Ltd. URL: [Link]

-

Title: SAFETY DATA SHEET - 4-(Trifluoromethyl)aniline hydrochloride Source: Thermo Fisher Scientific URL: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)aniline

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the synthesis of 4-Fluoro-2-(trifluoromethyl)aniline. This versatile fluorinated aniline is a critical building block in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine and trifluoromethyl groups can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a detailed examination of the most prevalent and efficient synthetic routes from common starting materials, emphasizing the causal relationships behind experimental choices and providing validated, step-by-step protocols.

Overview and Strategic Importance

This compound, with the chemical formula FC₆H₃(CF₃)NH₂, is a substituted aromatic amine characterized by a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the aniline ring.[3] These electron-withdrawing groups modulate the electronic properties and reactivity of the molecule, making it a valuable precursor for a wide range of chemical transformations.[2] It typically appears as a colorless to pale yellow liquid under standard conditions.[1] Its primary utility lies in its role as a key intermediate for constructing more complex molecules, particularly heterocyclic compounds used in medicinal chemistry.[4]

| Property | Value | Source |

| CAS Number | 393-39-5 | [3] |

| Molecular Formula | C₇H₅F₄N | [1] |

| Molecular Weight | 179.11 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 70-72 °C at 17.5 mmHg | [5] |

| Density | 1.38 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.464 | [5] |

Retrosynthetic Analysis and Chosen Pathway

The most industrially viable and widely documented approach to synthesizing this compound involves a two-step process. The core strategy is to first establish the fluoro, trifluoromethyl, and nitro-substituted benzene ring, followed by the reduction of the nitro group to the target amine. This pathway is favored due to the availability of starting materials and the high efficiency of the reduction step.

Caption: Primary retrosynthetic route for this compound.

Part I: Synthesis of the Key Intermediate: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene

The synthesis begins with the regioselective nitration of a suitable precursor. The most common starting material is 3-fluorobenzotrifluoride.

Causality Behind Experimental Choices: In the electrophilic nitration of 3-fluorobenzotrifluoride, the trifluoromethyl (-CF₃) group is a powerful deactivating and meta-directing group. The fluorine (-F) atom is also deactivating but is ortho, para-directing. The substitution pattern is therefore governed by the interplay of these directing effects. The nitro group is directed to the position para to the fluorine and meta to the trifluoromethyl group, resulting in the desired 4-fluoro-1-nitro-2-(trifluoromethyl)benzene intermediate. A strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, is required to overcome the deactivating nature of the ring.[6]

Detailed Experimental Protocol: Nitration of 3-Fluorobenzotrifluoride

This protocol is adapted from established methods for the nitration of substituted benzotrifluorides.[6]

Materials:

-

3-Fluorobenzotrifluoride

-

Fuming Nitric Acid (100%)

-

Sulfuric Acid (96%)

-

Ice

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a nitrating mixture by combining sulfuric acid (96%) and fuming nitric acid (100%) in a 1:1 weight ratio. Cool this mixture to between -10 °C and 0 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 3-fluorobenzotrifluoride dropwise to the stirred nitrating mixture. Critically maintain the internal temperature between -10 °C and +10 °C throughout the addition to control the exothermic reaction and prevent side product formation.[6]

-

Reaction: After the addition is complete, allow the mixture to stir at a temperature between 20 °C and 30 °C for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice. This quenches the reaction and precipitates the organic product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the initial substrate).

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, can be purified by vacuum distillation if necessary.

Intermediate Properties: The intermediate, 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (also known as 4-fluoro-2-nitrobenzotrifluoride), is a liquid with a boiling point of approximately 208.4 °C at 760 mmHg and a density of 1.504 g/cm³.[7] Purity of ≥98% is typically achieved and suitable for the subsequent reduction step.[7]

Part II: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene to the amine. The two most effective and commonly employed methods are catalytic hydrogenation and metal-acid reduction.

Method A: Catalytic Hydrogenation

This is often the preferred method in laboratory and industrial settings due to its high efficiency, clean reaction profile, and high product purity.[8]

Causality and Catalyst Selection: Precious metal catalysts, particularly palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are highly effective for the reduction of aromatic nitro groups.[9][10] Palladium is often chosen for its high activity and selectivity. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine. The primary challenge with halogenated nitroaromatics is preventing hydrodehalogenation (loss of the fluorine atom).[10] Careful control of reaction conditions (temperature, pressure) and catalyst choice helps to minimize this side reaction.

Detailed Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a hydrogenation reactor (e.g., a Parr shaker), add 4-fluoro-1-nitro-2-(trifluoromethyl)benzene and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 3-5 bar) and begin vigorous stirring.

-

Reaction Monitoring: The reaction is exothermic, and the temperature may need to be controlled.[10] Monitor the reaction progress by observing hydrogen uptake or by analytical methods like TLC or GC. The reaction is usually complete within 3-8 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[9]

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound is often of high purity (>98%), but can be further purified by vacuum distillation.[1]

Caption: Experimental workflow for catalytic hydrogenation.

Method B: Metal-Acid Reduction (Fe/HCl)

An older but still viable and cost-effective method involves the use of a reducing metal, such as iron, in an acidic medium.[1]

Rationale and Applicability: This method avoids the use of expensive precious metal catalysts and high-pressure hydrogen gas, making it attractive for certain applications. The reaction involves the oxidation of iron to iron salts while the nitro group is reduced. However, it is generally less clean than catalytic hydrogenation and produces a significant amount of iron sludge as a byproduct, which presents waste disposal challenges.[8]

Detailed Protocol: Iron/Acid Reduction

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, create a suspension of iron powder in a mixture of ethanol and water.

-

Initiation: Add a small amount of concentrated hydrochloric acid to the suspension and heat the mixture to 60-70 °C to activate the iron.

-

Substrate Addition: Add the 4-fluoro-1-nitro-2-(trifluoromethyl)benzene to the mixture, either neat or as a solution in ethanol, at a rate that maintains a controlled reflux.

-

Reaction: The reduction is highly exothermic. After the addition is complete, continue to stir and heat the mixture at 80-90 °C until the reaction is complete (monitor by TLC).[8]

-

Work-up: Cool the reaction mixture and neutralize it with an aqueous base (e.g., sodium carbonate or sodium hydroxide solution).

-

Extraction and Purification: Filter the mixture to remove the iron salts. Extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic layer. The crude product typically requires purification by vacuum distillation.

Comparison of Reduction Methodologies

| Feature | Catalytic Hydrogenation (Pd/C) | Iron / Hydrochloric Acid Reduction |

| Yield | Excellent (>95%) | Good (80-90%) |

| Purity | High (>98% crude typical) | Moderate (requires purification) |

| Reaction Conditions | Mild temperature, elevated H₂ pressure | Elevated temperature, atmospheric pressure |

| Catalyst/Reagent Cost | High (precious metal catalyst) | Low (iron powder is inexpensive) |

| Waste Generation | Minimal (recyclable catalyst) | High (large volume of iron sludge) |

| Scalability | Excellent, requires specialized equipment | Good, uses standard reactors |

| Safety Concerns | Flammable hydrogen gas under pressure | Highly exothermic, corrosive acid |

Safety and Handling

-

Nitration: The use of fuming nitric and concentrated sulfuric acids requires extreme caution. These reagents are highly corrosive and the reaction is very exothermic. Work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus must be properly maintained and operated by trained personnel. The catalyst (Pd/C) can be pyrophoric upon exposure to air after the reaction and should be filtered and handled while wet.

-

Product: this compound is considered hazardous. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation.[1][11] Handle in a fume hood with appropriate PPE. Store in a tightly sealed container in a cool, dry place.[1]

References

-

SciSpace. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

- Google Patents. (2001, December 25). US6333434B1 - Preparation of trifluoromethylanilines.

-

ResearchGate. (n.d.). Scheme 1. Trifluoromethylation of aniline in DMF. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

- Google Patents. (2015, October 7). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]

- Google Patents. (2013, March 6). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Retrieved from [Link]

- Google Patents. (2014, April 9). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

ResearchGate. (2025, October 13). (PDF) Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound 99 393-39-5 [sigmaaldrich.com]

- 4. ossila.com [ossila.com]

- 5. 4-フルオロ-2-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-(trifluoromethyl)aniline is a critical fluorinated building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the strategic placement of fluoro and trifluoromethyl substituents on the aniline core, make it an invaluable synthon for creating complex molecules with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, chemical reactivity, synthesis protocols, and key applications, offering field-proven insights for professionals in chemical research and development.

Physicochemical Properties and Spectroscopic Analysis

Chemical Identity and Structure

This compound is a substituted aniline featuring a fluorine atom at the para-position and a trifluoromethyl group at the ortho-position relative to the amino group. This substitution pattern dictates its reactivity and utility.

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-5-fluorobenzotrifluoride, α,α,α,4-Tetrafluoro-o-toluidine[3]

-

CAS Number: 393-39-5[4]

-

Molecular Formula: C₇H₅F₄N[3]

-

Molecular Weight: 179.11 g/mol [4]

Physical Properties

The compound is a colorless to pale yellow or brown liquid at room temperature with a characteristic amine-like odor.[5][6] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Boiling Point | 70-72 °C at 17.5 mmHg | [4] |

| Density | 1.38 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.464 | [4] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [4][7] |

| Storage Temperature | 2-8°C | [3][4] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The key distinguishing features in NMR, IR, and MS are outlined below.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, influenced by coupling to each other and to the fluorine atoms. The amine (-NH₂) protons typically appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show signals for the six aromatic carbons, with their chemical shifts heavily influenced by the attached fluorine and trifluoromethyl groups. The CF₃ carbon will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is particularly diagnostic, showing two distinct signals: one for the aromatic fluorine and a second, more intense signal for the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z ≈ 179, corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Profile

Electronic Effects on Reactivity

The chemical behavior of this compound is governed by the interplay of its three functional groups.

-

Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group (EWG) through a strong negative inductive effect (-I), the -CF₃ group significantly deactivates the aromatic ring towards electrophilic substitution.[8][9] It also reduces the basicity and nucleophilicity of the amino group.[8]

-

Fluoro Group (-F): The fluorine atom exerts a dual electronic effect: it is strongly electron-withdrawing via induction (-I) but electron-donating through resonance (+R). Overall, it deactivates the ring to electrophilic attack but less so than the -CF₃ group.

-

Amino Group (-NH₂): The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution.

The net effect is a significant reduction in the nucleophilicity of the aniline nitrogen and the aromatic ring compared to aniline itself. This modulation is a key reason for its utility in drug design, preventing unwanted metabolic oxidation.[10]

Below is a diagram illustrating the dominant electronic influences on the molecule's reactivity.

Caption: Electronic effects of substituents on the reactivity of this compound.

Common Synthetic Transformations

Despite its reduced nucleophilicity, the amino group remains a versatile handle for various synthetic transformations. It is a common intermediate in the preparation of pharmaceuticals and crop protection agents.[5]

-

N-Acylation/N-Sulfonylation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form amides and sulfonamides.

-

Diazotization (Sandmeyer Reaction): The primary amine can be converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, HBr). The resulting diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH).

-

Buchwald-Hartwig Amination: The aniline can act as the amine coupling partner in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides or triflates, constructing more complex molecular scaffolds.

Laboratory-Scale Synthesis Protocol

A common and reliable method for synthesizing this compound is through the reduction of a corresponding nitroaromatic precursor.[5] The workflow below outlines a typical procedure starting from 4-chloro-3-nitrobenzotrifluoride.

Caption: General synthetic workflow for this compound.

Detailed Protocol: Reduction of 2-Nitro-4-(trifluoromethyl)aniline

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) and a solvent such as ethanol or acetic acid.

-

Reagent Addition: Carefully add iron powder (Fe, ~3.0 eq) to the mixture. If using acetic acid, the acid itself acts as a proton source. If using ethanol, a small amount of ammonium chloride or hydrochloric acid is added.

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.[5]

Applications in Medicinal Chemistry and Materials Science

The unique combination of fluorine and trifluoromethyl groups makes this aniline a "privileged" scaffold in drug discovery.[1][10]

Role in Drug Design

-

Metabolic Blocking: The -CF₃ group is exceptionally stable to metabolic degradation. Placing it at a site that would otherwise be susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can significantly increase a drug's half-life.[1][10]

-

Enhanced Binding Affinity: The fluorine and trifluoromethyl groups can modulate the electronic environment of the molecule, potentially enhancing interactions with protein targets through hydrogen bonds or dipole interactions.[11]

-

Improved Pharmacokinetics: The lipophilicity introduced by the fluorinated groups can improve a molecule's ability to cross cell membranes, enhancing bioavailability and brain penetration.[2]

Case Study: Kinase Inhibitors

Anilines are foundational components of many ATP-competitive kinase inhibitors, where the aniline NH group often forms a critical hydrogen bond with the "hinge region" of the kinase active site.[11] Substituted anilines like this compound are used to synthesize potent inhibitors for targets like EGFR, HER2, and BCR-ABL.[11][12] For example, the core of Sorafenib, a multi-kinase inhibitor, is constructed using a related trifluoromethyl-substituted aniline derivative.[13]

Safety, Handling, and Toxicology

This compound is classified as hazardous and requires careful handling in a laboratory setting.

-

Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, and Specific Target Organ Toxicity (Respiratory system).[4][14]

-

Signal Word: Warning[4]

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]

-

Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[14][15] Avoid breathing vapors. Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8°C.[4][15]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[14]

Conclusion